2-phenyl-N-(1-phenylbutan-2-yl)acetamide
Description
2-Phenyl-N-(1-phenylbutan-2-yl)acetamide is a substituted acetamide derivative characterized by a phenyl group at the α-carbon of the acetamide backbone and a branched N-alkyl chain containing a secondary phenyl moiety. The compound is synthesized via condensation reactions between phenylbutylamine derivatives and acylating agents. For instance, describes the synthesis of its chloro-substituted analog, 2-chloro-N-(1-phenylbutan-2-yl)acetamide, through the reaction of phenylbutylamine (R = ethyl) with chloroacetyl chloride, yielding 39% product. Further modifications, such as aminoalkylation with aminoacetaldehyde dimethylacetal, demonstrate the versatility of this scaffold for generating derivatives with varied functional groups .
Structurally, the 1-phenylbutan-2-yl substituent introduces steric bulk and lipophilicity, which may influence binding to biological targets or alter pharmacokinetic properties. The compound’s synthetic flexibility makes it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-phenyl-N-(1-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)14-16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMKBUQTHXTGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide typically involves the reaction of 1-phenylbutan-2-amine with phenylacetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KM
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-phenyl-N-(1-phenylbutan-2-yl)acetamide

*Estimated based on structural complexity.
Steric and Electronic Effects
- N-Substituent Length and Rigidity : The 1-phenylbutan-2-yl group in the parent compound introduces greater steric hindrance compared to linear N-alkyl chains (e.g., 3-phenylpropyl in –5). This may reduce metabolic degradation but could also limit solubility. In contrast, UPGL00004 () replaces flexible regions with a rigid heterocyclic core, enhancing binding affinity to glutaminase (GLS) via optimized allosteric interactions .
Key Research Findings
Rigidity vs. Flexibility : UPGL00004’s rigid heterocyclic core () demonstrates that structural constraint can enhance target binding, a principle applicable to optimizing the parent compound for specific therapeutic targets.
Substituent Effects : Shorter N-alkyl chains (e.g., phenylethyl in ) may improve bioavailability but reduce target engagement compared to bulkier groups.
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